Silabolin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

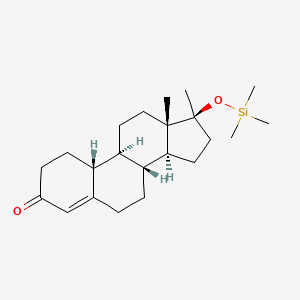

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUQOXIBUBXJBO-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998782 | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77572-72-6 | |

| Record name | Silabolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Silabolin (Ethylestrenol) in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silabolin, the brand name for the synthetic anabolic-androgenic steroid (AAS) ethylestrenol, exerts its primary effects on skeletal muscle not directly, but through its metabolic conversion to the more potent androgen, norethandrolone. Ethylestrenol itself possesses a negligible affinity for the androgen receptor (AR). Consequently, the anabolic activity attributed to this compound is fundamentally mediated by the action of norethandrolone. This guide delineates the mechanism of action, commencing with the metabolic activation of the prodrug, followed by the detailed genomic and non-genomic signaling cascades initiated by its active metabolite in skeletal muscle tissue. The content herein synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes complex pathways to facilitate a comprehensive understanding for research and development applications.

Metabolic Activation: The Prodrug Concept

This compound's active principle, ethylestrenol (17α-ethylestr-4-en-17β-ol), is a prodrug that undergoes hepatic metabolism to form its major active metabolite, norethandrolone (17α-ethyl-19-nortestosterone). This biotransformation is crucial for its anabolic effects, as ethylestrenol exhibits a markedly low binding affinity for the androgen receptor. In vitro studies using rat liver preparations have confirmed that norethandrolone is the principal metabolite of ethylestrenol.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinities and anabolic/androgenic ratios of ethylestrenol and its active metabolite, norethandrolone.

| Compound | Relative Binding Affinity (RBA) for Androgen Receptor | Reference Compound | Notes |

| Ethylestrenol | Too low to be determined | Methyltrienolone (MT) | In some studies, the affinity was too low for accurate measurement. |

| ~5% of Testosterone | Testosterone | ||

| ~2% of Dihydrotestosterone (DHT) | Dihydrotestosterone | ||

| Norethandrolone | Data not specifically available for skeletal muscle AR. However, it is known to be a potent AR agonist. | - | |

| Nandrolone (Analogue) | High | Methyltrienolone (MT) | Nandrolone, a close structural analogue of norethandrolone, exhibits strong binding to the androgen receptor. |

Table 1: Relative Binding Affinity for the Androgen Receptor

| Compound | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio |

| Norethandrolone | Strong | Weak | High |

| Testosterone | Strong | Strong | 1:1 |

Table 2: Anabolic and Androgenic Activity Profile

Genomic Mechanism of Action of Norethandrolone

The anabolic effects of norethandrolone are primarily mediated through the classical genomic pathway involving the androgen receptor.

-

Ligand Binding: Norethandrolone, circulating in the bloodstream, diffuses across the cell membrane of skeletal muscle fibers (myocytes) and binds to the androgen receptor located in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated AR-ligand complex then translocates into the nucleus.

-

DNA Binding and Gene Transcription: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding event recruits co-activator proteins and the transcriptional machinery, leading to an increase in the transcription of genes involved in muscle protein synthesis, such as those for actin and myosin. The resulting increase in mRNA is then translated into new proteins, contributing to muscle fiber hypertrophy.

-

Satellite Cell Activation: Androgens have also been shown to promote the proliferation and differentiation of satellite cells, the resident stem cells of skeletal muscle. These activated satellite cells can fuse with existing muscle fibers, donating their nuclei and further enhancing the hypertrophic response.

Non-Genomic Signaling: The mTOR Pathway

In addition to the classical genomic pathway, androgens are thought to exert rapid, non-genomic effects that contribute to muscle hypertrophy. A key pathway implicated in this is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth and protein synthesis.

-

Upstream Activation: While the precise mechanism of androgen-mediated mTOR activation is still under investigation, it is hypothesized to involve rapid, membrane-initiated signals that can activate downstream kinases.

-

PI3K/Akt Pathway: One potential route is through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated Akt can phosphorylate and inhibit the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTOR.

-

mTORC1 Activation: Inhibition of TSC1/2 allows for the activation of the small GTPase Rheb, which in turn activates mTOR complex 1 (mTORC1).

-

Downstream Effectors: Activated mTORC1 phosphorylates several downstream targets to promote protein synthesis, including:

-

p70S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of the ribosomal protein S6, enhancing the translation of specific mRNAs.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.

-

Experimental Protocols

Competitive Binding Assay for Androgen Receptor Affinity

This protocol outlines a method to determine the relative binding affinity of a test compound (e.g., norethandrolone) for the androgen receptor.

Materials:

-

Purified recombinant human androgen receptor (ligand-binding domain).

-

Radiolabeled androgen, e.g., [³H]-methyltrienolone (R1881).

-

Test compound (norethandrolone) and a reference competitor (unlabeled R1881).

-

Assay buffer (e.g., Tris-HCl buffer with dithiothreitol and glycerol).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and the reference competitor.

-

In each well of the microplate, add a fixed concentration of the purified androgen receptor.

-

Add the various concentrations of the test compound or reference competitor to the wells.

-

Add a fixed concentration of the radiolabeled androgen to all wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand (e.g., using a filter-based method).

-

Quantify the amount of bound radioligand in each well using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) of the test compound by comparing its IC50 value to that of the reference competitor.

Western Blot Analysis of mTOR Pathway Activation

This protocol describes a method to assess the activation of the mTOR signaling pathway in muscle cells treated with an anabolic agent.

Materials:

-

Cultured muscle cells (e.g., C2C12 myotubes).

-

Test compound (e.g., norethandrolone).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture muscle cells and differentiate them into myotubes.

-

Treat the myotubes with the test compound at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

The anabolic effects of this compound (ethylestrenol) on skeletal muscle are a direct consequence of its metabolic conversion to norethandrolone. Norethandrolone, a potent androgen receptor agonist, initiates a cascade of genomic and potentially non-genomic signaling events. The primary genomic pathway involves the activation of androgen receptor-mediated gene transcription, leading to an increase in the synthesis of contractile proteins and subsequent muscle hypertrophy. Concurrently, non-genomic pathways, such as the mTOR signaling cascade, may be activated to further enhance protein synthesis. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting muscle growth and for assessing the physiological impact of anabolic agents. The experimental protocols provided herein offer a framework for the quantitative evaluation of these molecular interactions.

The Historical Development of Silabolin in Soviet Research: A Technical Guide

Disclaimer: Due to the historically secretive nature of Soviet-era research on anabolic-androgenic steroids (AAS), publicly available, peer-reviewed data on Silabolin is scarce. This guide synthesizes the available information and, where direct data for this compound is unavailable, provides data for its parent compound, nandrolone, and its active metabolite, norethandrolone, to offer a comprehensive technical overview. This information is intended for research and informational purposes only.

Introduction

This compound (Силаболин) is an injectable anabolic steroid that was developed and officially registered in the Soviet Union.[1] It was utilized as a long-acting anabolic agent with purported low androgenic activity, finding application in various clinical settings to promote protein synthesis and aid in recovery from trauma, surgery, and debilitating illnesses. The development of this compound was part of a broader state-sponsored effort in the USSR to research and utilize performance-enhancing substances in sports, a program that was often shrouded in secrecy.

This technical guide provides an in-depth look at the historical development of this compound, its chemical properties, inferred pharmacological profile, and the general experimental approaches likely used in its evaluation during the Soviet era.

Chemical and Physical Properties

This compound is a derivative of nandrolone (19-nortestosterone) and is chemically designated as the 17-trimethylsilyl ether of ethylestrenol.

| Property | Value |

| Chemical Name | 17-ethyl-17-(trimethylsilyloxy)estr-4-en-3-one |

| Molecular Formula | C22H36O2Si |

| Molecular Weight | 360.6 g/mol |

| CAS Number | 77572-72-6 |

| Appearance | White or creamy-white crystalline powder |

| Solubility | Practically insoluble in water, soluble in ethanol and vegetable oil |

Inferred Pharmacological Profile

Anabolic and Androgenic Activity

The primary goal of Soviet steroid research was to synthesize compounds with a high anabolic-to-androgenic ratio, maximizing muscle-building effects while minimizing masculinizing side effects. While the precise ratio for this compound is not documented in available literature, data for its parent compounds provide an estimate.

| Compound | Anabolic:Androgenic Ratio (approximate) |

| Testosterone | 1:1 |

| Nandrolone | 10:1 |

| Norethandrolone | 20:1 |

It is plausible that this compound was developed with the aim of achieving an anabolic:androgenic ratio comparable to or greater than that of nandrolone and norethandrolone.

Pharmacokinetics

This compound was formulated as a long-acting injectable preparation. The trimethylsilyl ether group at the C17α position was likely designed to increase its lipid solubility and create a depot effect at the site of injection, allowing for a slow release of the active compound. The duration of action is reported to be 10-14 days following a single intramuscular injection.

| Parameter | Inferred Value/Characteristic |

| Administration | Intramuscular injection in an oil-based solution |

| Metabolism | Likely hydrolyzed to its active metabolite, norethandrolone |

| Half-life | Long, consistent with a 10-14 day duration of action |

| Excretion | Primarily renal |

Experimental Protocols

Specific experimental protocols for the synthesis and testing of this compound from Soviet sources are not publicly accessible. The following represents a plausible reconstruction of the methodologies that would have been employed, based on standard practices in steroid chemistry and pharmacology of that era.

Hypothetical Synthesis Workflow

The synthesis of this compound would have likely started from a nandrolone precursor and involved a multi-step process.

References

The Pharmacokinetics and Metabolism of Silabolin: A Technical Guide

Disclaimer: Scientific literature specifically detailing the pharmacokinetics and metabolism of Silabolin (trimethylsilyl ether of 17alpha-methyl nandrolone) is exceptionally scarce. This guide has been compiled by extrapolating data from studies on the structurally related parent compound, nandrolone, and its various esters. The information presented herein should be interpreted as a theoretical framework that requires confirmation through direct experimental investigation of this compound.

Introduction

This compound is an anabolic androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone). Specifically, it is the trimethylsilyl ether of 17α-methylnandrolone. The presence of the 17α-methyl group is intended to increase oral bioavailability by reducing first-pass metabolism in the liver. The trimethylsilyl ether moiety at the 17β-hydroxyl position is expected to be cleaved in vivo to release the active compound, 17α-methylnandrolone. The pharmacokinetics and metabolism of this compound are critical for understanding its efficacy, duration of action, and potential for adverse effects. This document provides a detailed overview of the presumed pharmacokinetic profile and metabolic fate of this compound, based on the available knowledge of nandrolone and its analogues.

Pharmacokinetics

The pharmacokinetic properties of a drug describe its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes are largely inferred from data on nandrolone esters.

Absorption

Following administration, this compound is presumed to be absorbed into the systemic circulation. The trimethylsilyl ether group is expected to be hydrolyzed, releasing 17α-methylnandrolone. The rate of this hydrolysis is a key determinant of the absorption rate and subsequent duration of action. It is hypothesized that the ether linkage in this compound may be cleaved more rapidly than the ester linkages in compounds like nandrolone decanoate or phenylpropionate, leading to a faster onset of action.

Distribution

Once in the bloodstream, 17α-methylnandrolone is expected to bind to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG). The extent of this binding influences the volume of distribution and the concentration of the free, active drug available to bind to androgen receptors in target tissues. Nandrolone itself has a low affinity for SHBG.

Metabolism

The metabolism of this compound is anticipated to proceed via two main stages: initial cleavage of the trimethylsilyl ether and subsequent metabolism of the resulting 17α-methylnandrolone. The metabolism of the parent compound, nandrolone, is well-characterized and serves as the primary model. The primary site of metabolism is the liver.

Key metabolic pathways for nandrolone, and by extension 17α-methylnandrolone, include:

-

Reduction: The A-ring of the steroid nucleus is subject to reduction by 5α-reductase and 3α/β-hydroxysteroid dehydrogenases.

-

Hydroxylation: Various positions on the steroid molecule can be hydroxylated.

-

Conjugation: The metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

The major metabolites of nandrolone identified in urine are 19-norandrosterone and 19-noretiocholanolone.[1][2] It is expected that 17α-methylnandrolone will produce analogous metabolites.

Excretion

The conjugated metabolites of 17α-methylnandrolone are primarily excreted in the urine. The detection of these metabolites is the basis for anti-doping tests. The detection window for nandrolone esters can be several months, and while the detection time for this compound is unknown, it is likely to be significant.[2]

Quantitative Pharmacokinetic Data (Hypothetical)

Due to the absence of specific studies on this compound, the following table presents a hypothetical summary of its pharmacokinetic parameters, drawing parallels with known data for nandrolone esters. This data is for illustrative purposes only and requires experimental validation.

| Parameter | Hypothetical Value for this compound | Rationale based on Nandrolone Esters |

| Time to Peak Concentration (Tmax) | Shorter than nandrolone esters | The ether linkage is presumed to be more rapidly cleaved than long-chain esters. |

| Elimination Half-Life (t½) | Likely shorter than nandrolone decanoate | Dependent on the rate of hydrolysis of the ether and clearance of 17α-methylnandrolone. |

| Bioavailability | High (if orally active due to 17α-methylation) | The 17α-methyl group is known to enhance oral bioavailability of steroids. |

| Clearance | Unknown | Dependent on hepatic metabolism and renal excretion rates. |

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices would likely follow established protocols for other anabolic steroids, particularly nandrolone derivatives. The following outlines a general experimental workflow.

Sample Preparation

-

Extraction: Urine or plasma samples would be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the biological matrix.[3]

-

Hydrolysis: To detect conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is typically employed to cleave the glucuronide conjugates.[3]

-

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted and hydrolyzed steroids are often derivatized to increase their volatility and improve their chromatographic and mass spectrometric properties. A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the detection and quantification of anabolic steroids and their metabolites.[3][5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze conjugated metabolites directly without the need for hydrolysis and derivatization.[1][6]

Visualizations

Presumed Metabolic Pathway of this compound

Caption: Presumed metabolic pathway of this compound.

Experimental Workflow for this compound Metabolite Analysis

Caption: General experimental workflow for metabolite analysis.

Conclusion and Future Directions

The pharmacokinetics and metabolism of this compound remain largely uninvestigated in the public scientific domain. The information presented in this guide is based on well-established principles of steroid metabolism and data from the parent compound, nandrolone. It is crucial to recognize that the 17α-methyl group and the trimethylsilyl ether moiety will influence the ADME profile of this compound, and these effects can only be accurately determined through dedicated in vitro and in vivo studies. Future research should focus on performing pharmacokinetic studies in animal models and humans to determine key parameters such as bioavailability, half-life, and clearance. Furthermore, detailed metabolic profiling using advanced analytical techniques like high-resolution mass spectrometry is needed to identify the specific metabolites of this compound and establish its detection window for anti-doping purposes.

References

- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies of Silabolin on Cell Cultures: A Review of Available Data

Silabolin is the brand name for the synthetic anabolic steroid ethylestrenol. It is established that ethylestrenol acts as a prodrug, meaning it is converted into its active form within the body. In-vitro studies using rat liver preparations have identified that the primary metabolite of ethylestrenol is norethandrolone.[1] This conversion is a critical aspect of its biological activity. Consequently, understanding the in-vitro effects of norethandrolone can provide insights into the potential cellular actions of this compound.

General Effects of Anabolic-Androgenic Steroids in Cell Culture

Anabolic-androgenic steroids are known to exert a range of effects on various cell types in culture.[2][3] These effects are generally mediated through the androgen receptor (AR), a biological target for androgens like testosterone.[4] The interaction with the AR triggers downstream signaling cascades that influence cellular processes. Studies on different AAS have demonstrated impacts on:

-

Muscle Cells: Testosterone, a related AAS, has been shown to directly stimulate primary myoblasts, a myogenic cell line (Yaffe's L6 cells), and muscle fibroblasts in culture.[5] This stimulation includes an increase in the labeling index, indicating enhanced cell cycle progression.[5]

-

Ovarian Putative Stem Cells: Some anabolic steroids have been found to activate the NF-κB pathway in porcine ovarian putative stem cells.[6]

-

Neuronal Cells: In-vitro studies on primary rat cortical cell cultures have indicated that some AAS can reduce neurite outgrowth and neuronal viability.[7]

Metabolism of Ethylestrenol In Vitro

The primary metabolic pathway of ethylestrenol has been elucidated through in-vitro experiments using rat liver preparations. These studies are crucial for understanding the compound's mechanism of action.

Experimental Protocol: In-Vitro Metabolism of Ethylestrenol in Rat Liver Preparations

A representative experimental protocol for studying the in-vitro metabolism of ethylestrenol, based on available literature, would involve the following steps:

-

Preparation of Liver Homogenate: Livers from male rats are excised, minced, and homogenized in a suitable buffer (e.g., phosphate buffer).

-

Subcellular Fractionation: The homogenate is centrifuged to obtain a post-mitochondrial supernatant fraction, which contains the necessary enzymes for metabolism.

-

Incubation: Ethylestrenol is incubated with the post-mitochondrial supernatant in the presence of necessary co-factors, such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Extraction of Metabolites: After incubation, the mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-

Analysis: The extracted metabolites are then identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS).[1]

Visualizing the Metabolic Conversion

The metabolic conversion of ethylestrenol to its active form, norethandrolone, is a key step.

Caption: Metabolic conversion of Ethylestrenol to Norethandrolone.

Extrapolated Signaling Pathways and Cellular Effects

While direct evidence for this compound is lacking, the known mechanisms of other AAS allow for the postulation of potential signaling pathways that could be investigated in future in-vitro studies on ethylestrenol or norethandrolone.

Potential Androgen Receptor-Mediated Signaling

The anabolic effects of AAS are primarily mediated through the androgen receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes.

Caption: Postulated Androgen Receptor signaling pathway for AAS.

Future Research Directions

The current body of scientific literature highlights a clear need for direct in-vitro investigations into the effects of this compound (ethylestrenol) and its active metabolite, norethandrolone, on various cell cultures. Future studies should aim to:

-

Quantify Cellular Responses: Conduct dose-response studies to measure the effects of ethylestrenol and norethandrolone on the proliferation, viability, and apoptosis of relevant cell lines, such as C2C12 myoblasts, hepatocytes, and osteoblasts.

-

Elucidate Signaling Pathways: Investigate the specific intracellular signaling pathways activated by these compounds, including the androgen receptor-dependent and potentially independent pathways.

-

Comparative Studies: Compare the in-vitro effects of ethylestrenol and norethandrolone with other well-characterized anabolic steroids to understand their relative potency and mechanisms of action.

References

- 1. Anabolic steroids. Part 3: metabolism of ethylestrenol in rat liver preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anabolic-androgenic steroids: in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anabolic-androgenic steroids: In cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylestrenol - Wikipedia [en.wikipedia.org]

- 5. A direct effect of testosterone on muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structurally different anabolic androgenic steroids reduce neurite outgrowth and neuronal viability in primary rat cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabolic to Androgenic Ratio of Silabolin (Ethylestrenol): A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the anabolic to androgenic ratio of Silabolin, the common trade name for the synthetic steroid Ethylestrenol. It details the pharmacological profile of Ethylestrenol as a prodrug and its active metabolite, Norethandrolone. The document outlines the standardized experimental protocol, the Hershberger Bioassay, used to quantify myotrophic (anabolic) and androgenic activities. Furthermore, it presents quantitative data in a comparative format and illustrates the core molecular signaling pathway through which anabolic-androgenic steroids (AAS) exert their effects. This guide is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.

Introduction and Compound Identification

This compound is a trade name for the compound Ethylestrenol (chemical name: 17α-ethylestr-4-en-17β-ol). It is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] A critical aspect of its pharmacology is that Ethylestrenol is a prodrug. It possesses very low affinity for the androgen receptor (AR) itself and is metabolized in the body into its active form, Norethandrolone (17α-ethyl-19-nortestosterone).[1][2] Therefore, the biological activity attributed to this compound is primarily mediated by Norethandrolone. Norethandrolone was one of the first synthetic steroids developed to exhibit a favorable dissociation between anabolic and androgenic effects.[1]

It is important to distinguish Ethylestrenol from a less common compound also referred to as "this compound" in some non-academic literature, which is described as a trimethylsilyl ether of nandrolone. This guide focuses exclusively on the widely documented and clinically recognized compound, Ethylestrenol.

The Anabolic-Androgenic Ratio Explained

The anabolic-to-androgenic (A/A) ratio is a fundamental metric used to characterize the therapeutic potential and side-effect profile of AAS. It is derived from preclinical animal models, most notably the Hershberger assay, which compares the compound's muscle-building (anabolic or myotrophic) activity against its masculinizing (androgenic) activity.

-

Anabolic Activity: Refers to the promotion of protein synthesis and cellular growth, leading to an increase in skeletal muscle mass. In the standardized assay, this is measured by the change in weight of the levator ani muscle in castrated rats.

-

Androgenic Activity: Refers to the development and maintenance of male secondary sexual characteristics. This is quantified by the change in weight of androgen-dependent tissues like the ventral prostate and seminal vesicles in castrated rats.

The activities are benchmarked against a reference steroid, typically testosterone propionate or methyltestosterone, which is assigned a baseline A/A ratio of 100:100. A compound with a high A/A ratio is desirable for therapeutic applications where muscle growth is needed with minimal masculinizing side effects.

Quantitative Data: Anabolic and Androgenic Index

The biological activity of this compound is attributable to its active metabolite, Norethandrolone. The table below summarizes the quantitative anabolic and androgenic ratings of Norethandrolone relative to the reference standard, Testosterone.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic/Androgenic Ratio |

| Testosterone (Reference) | 100 | 100 | 1:1 |

| Norethandrolone (Active Metabolite of this compound) | 200 | 50 | 4:1 |

Data compiled from established anabolic steroid reference literature. The ratings are relative indices, not absolute values.

This data indicates that Norethandrolone is twice as anabolic as testosterone while possessing only half of its androgenic activity, yielding a significantly more favorable therapeutic index for applications requiring anabolic support with reduced androgenic risk.

Experimental Protocol: The Hershberger Bioassay

The determination of the A/A ratio for compounds like this compound is standardized by the OECD Test Guideline 441, the Hershberger Bioassay.[3] This in vivo assay provides a robust and reproducible method for screening substances for androgenic and antiandrogenic properties.

4.1. Principle of the Assay The assay uses immature, surgically castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) regress. The subsequent administration of a test compound allows for the direct measurement of its ability to stimulate growth in these tissues.[4]

4.2. Methodology

-

Animal Model: Peripubertal male rats (approximately 42 days old) are selected.

-

Surgical Preparation: Animals are castrated and allowed a recovery period of at least seven days to ensure the regression of androgen-dependent tissues and clearance of endogenous hormones.[5]

-

Dosing Regimen: The test substance (e.g., Ethylestrenol) is administered daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.[3] Multiple dose groups are used alongside a vehicle control group and a reference androgen group (e.g., testosterone propionate).

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

-

Data Analysis: The weights of the LABC muscle are used as the primary indicator of anabolic activity . The weights of the VP and SVCG are the primary indicators of androgenic activity . A statistically significant increase in the weights of these tissues compared to the vehicle control group indicates anabolic and/or androgenic effects. The relative potency is then calculated by comparing these effects to the reference standard.

4.3. Experimental Workflow Diagram The following diagram illustrates the key stages of the Hershberger Bioassay protocol.

Molecular Mechanism of Action and Signaling Pathway

Anabolic-androgenic steroids exert their effects primarily through the genomic pathway involving the androgen receptor (AR), a nuclear transcription factor.

5.1. Genomic Signaling Cascade

-

Cellular Entry & Metabolism: Orally administered Ethylestrenol is absorbed and metabolized, primarily in the liver, into the active compound Norethandrolone.[2] Norethandrolone, being lipophilic, passively diffuses across the cell membrane of target tissues (e.g., skeletal muscle cells).

-

Receptor Binding: In the cytoplasm, Norethandrolone binds to the ligand-binding domain of the androgen receptor (AR), which is maintained in an inactive state by a complex of heat shock proteins (HSPs).[6]

-

Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSPs. The activated AR-steroid complex then translocates into the cell nucleus.[6]

-

Dimerization and DNA Binding: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[6]

-

Gene Transcription & Protein Synthesis: The binding of the AR dimer to AREs recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth. This increase in messenger RNA (mRNA) leads to the translation of new proteins, resulting in cellular hypertrophy (anabolism).

5.2. Signaling Pathway Diagram

References

- 1. Norethandrolone - Wikipedia [en.wikipedia.org]

- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norethandrolone [nonpsychotoxic.com]

- 5. Effect of steroids with antiandrogenic properties on androgenic and myotrophic activity of testosterone and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Norethandrolone? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Derivation of 17alpha-Methyl Nandrolone Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 17alpha-methyl nandrolone (also known as normethandrone or 17α-methyl-19-nortestosterone), a synthetic anabolic-androgenic steroid. Furthermore, it explores the derivatization of this core compound into its corresponding ethers, a process of significant interest for modifying the pharmacokinetic and pharmacodynamic properties of the parent steroid. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways to facilitate understanding and replication in a research and development setting.

Synthesis of 17alpha-Methyl Nandrolone (Normethandrone)

The synthesis of 17alpha-methyl nandrolone can be achieved through multiple pathways. A well-documented and efficient method, particularly for larger-scale preparations, involves the Birch reduction of a readily available steroidal precursor, the 3-methyl ether of 17α-methylestradiol, followed by acidic hydrolysis. This method provides a direct route to the target compound.

Experimental Protocol: Synthesis of 17alpha-Methyl Nandrolone from 17-Methylestradiol Methyl Ether

This protocol is adapted from the work of Djerassi et al. in "Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone".

Materials:

-

17-Methylestradiol Methyl Ether

-

Anhydrous Ether

-

Liquid Ammonia

-

Lithium wire

-

Ethanol

-

Methanol

-

3 N Hydrochloric Acid

-

Ether

-

Hexane

Procedure:

-

A solution of 17-methylestradiol methyl ether (10.0 g) in anhydrous ether (1 L) is prepared in a three-necked flask equipped with a mechanical stirrer and a dry ice condenser.

-

To this solution, liquid ammonia (1300 cc) is added, followed by the addition of lithium wire (8 g).

-

The reaction mixture is stirred for 30 minutes.

-

Following the initial reaction, ethanol (175 cc) is added over a period of 30 minutes.

-

The solvents (ammonia and ether) are allowed to evaporate. The residue is then carefully treated with water.

-

The solid product is collected by filtration and washed thoroughly with water.

-

The crude product is dissolved in methanol (800 cc) and refluxed with 3 N hydrochloric acid (480 cc) for 15 minutes to effect hydrolysis of the intermediate enol ether.

-

Water is added to the reaction mixture, and the product is extracted with ether.

-

The ethereal solution is washed, dried, and concentrated.

-

Crystallization from a mixture of ether and hexane affords 19-nor-17a-methyltestosterone (17alpha-methyl nandrolone).

Quantitative Data for the Synthesis of 17alpha-Methyl Nandrolone

| Parameter | Value | Reference |

| Starting Material | 17-Methylestradiol Methyl Ether | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Product | 19-nor-17a-methyltestosterone | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Yield | 7.4 g (from 10 g starting material) | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Melting Point | 151-154 °C | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Precursor Synthesis | ||

| Starting Material | Estrone methyl ether | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Product | 17-Methylestradiol Methyl Ether | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

| Yield | 31.1 g (from 34 g starting material) | Djerassi, C., et al. (1954). J. Am. Chem. Soc., 76(16), 4092–4096. |

Visualization of the Synthetic Workflow

Derivation of 17alpha-Methyl Nandrolone Ethers

The etherification of the 17-hydroxyl group of 17alpha-methyl nandrolone presents a synthetic challenge due to the sterically hindered nature of this tertiary alcohol. Standard Williamson ether synthesis conditions, which involve the reaction of an alkoxide with an alkyl halide, are often inefficient for tertiary alcohols as the strong basicity of the alkoxide can promote a competing elimination reaction (E2) of the alkyl halide, rather than the desired nucleophilic substitution (SN2).

Proposed Experimental Protocol: Williamson Ether Synthesis of 17alpha-Methyl Nandrolone Ethers

The following is a proposed general procedure for the etherification of 17alpha-methyl nandrolone. This protocol is based on the principles of the Williamson ether synthesis and may require optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) to achieve a satisfactory yield and minimize side products. The use of a strong, non-nucleophilic base and a polar aprotic solvent is recommended to favor the formation of the alkoxide and facilitate the SN2 reaction.

Materials:

-

17alpha-Methyl Nandrolone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 17alpha-methyl nandrolone in anhydrous DMF (or THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add the desired alkyl halide (e.g., methyl iodide for the methyl ether) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 17alpha-methyl nandrolone ether.

Visualization of the Proposed Etherification Workflow

Signaling Pathways and Logical Relationships

The biological activity of 17alpha-methyl nandrolone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the steroid-receptor complex translocates to the nucleus and acts as a ligand-dependent transcription factor, modulating the expression of target genes. This signaling cascade is central to the anabolic and androgenic effects of these compounds.

This guide provides a foundational understanding of the synthesis and potential derivatization of 17alpha-methyl nandrolone. The provided protocols and data are intended to serve as a starting point for further research and development in this area. It is crucial to note that the proposed etherification protocol requires experimental validation and optimization. All chemical syntheses should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silabolin, a synthetic anabolic-androgenic steroid (AAS), emerged from Russian research in the 1960s. Its chemical structure, a trimethylsilyl ether of 17α-methylnandrolone, distinguishes it from the more common esterified and alkylated AAS. This technical guide provides a comprehensive review of the available primary literature on this compound, focusing on its purported anabolic and androgenic effects, and presents the limited quantitative data and experimental insights that have been accessible. The information is intended for researchers, scientists, and professionals in drug development who are interested in the history and pharmacology of anabolic agents.

Quantitative Data Summary

The primary quantitative data available for this compound comes from comparative animal studies conducted by the original Russian researchers. These studies aimed to determine the relative anabolic and androgenic activity of this compound compared to other established anabolic steroids of the time. The data, as summarized from a secondary source, is presented below.

Table 1: Comparative Anabolic and Androgenic Activity of this compound in Animal Models

| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic/Androgenic Ratio |

| Testosterone Propionate | 100 | 100 | 1 |

| Phenobolin (Nandrolone Phenylpropionate) | 330 | 80 | 4.1 |

| Retabolil (Nandrolone Decanoate) | 490 | 60 | 8.2 |

| This compound | 300 | 20 | 15 |

Source: Adapted from Ergo-Log.com, which references a Russian article in Pharmaceutical Chemistry Journal, Volume 20, Number 2, February 1986, pp. 143-148.

It is important to note that the original research article from the Pharmaceutical Chemistry Journal could not be accessed for this review. Therefore, the data presented here is based on a secondary summary and should be interpreted with caution. The original experimental protocols that would provide context to these numbers are not available.

Experimental Protocols

Due to the inaccessibility of the primary research article, the detailed experimental methodologies for the key experiments on this compound cannot be provided. However, based on standard practices for evaluating anabolic and androgenic steroids during the era of this compound's development, a generalized experimental protocol can be described.

Generalized Protocol for Assessing Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a classic in vivo method used to differentiate the anabolic and androgenic effects of a steroid. A typical protocol would involve the following steps:

-

Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous steroid administration.

-

Compound Administration: The test compound (e.g., this compound) and a reference compound (e.g., testosterone propionate) are administered daily for a set period, typically 7-10 days. The compounds are usually dissolved in a vehicle like corn oil and injected subcutaneously.

-

Endpoint Measurement:

-

Anabolic Activity: The wet weight of the levator ani muscle is measured. An increase in the weight of this muscle is indicative of anabolic activity.

-

Androgenic Activity: The wet weights of the seminal vesicles and ventral prostate are measured. An increase in the weight of these androgen-dependent tissues is indicative of androgenic activity.

-

-

Data Analysis: The organ weights are normalized to the body weight of the animals. The relative anabolic and androgenic potencies are then calculated by comparing the dose-response curves of the test compound to the reference compound.

Visualizations

Signaling Pathway

The precise signaling pathway of this compound has not been elucidated in the available literature. However, as a derivative of nandrolone, it is expected to function as an agonist of the androgen receptor (AR). The following diagram illustrates the generalized signaling pathway for anabolic-androgenic steroids.

Caption: Generalized signaling pathway of anabolic-androgenic steroids (AAS).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel anabolic steroid like this compound.

Caption: Generalized experimental workflow for the evaluation of a new anabolic steroid.

Conclusion

This compound represents an interesting, albeit obscure, chapter in the history of anabolic steroid research. Its unique chemical structure as a trimethylsilyl ether of 17α-methylnandrolone suggests a potential for different pharmacokinetic properties compared to its esterified counterparts. The limited available data from secondary sources indicates a favorable anabolic-to-androgenic ratio. However, the lack of accessible primary research literature presents a significant challenge to a thorough and definitive understanding of its pharmacology. For the scientific community to fully evaluate the potential and the risks associated with this compound, access to the original research is paramount. Until then, any discussion of its properties must be accompanied by a strong note of caution regarding the limited and unverified nature of the available information.

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Silabolin (Ethylestrenol) in Biological Samples

Introduction

Silabolin, with the active ingredient ethylestrenol, is an anabolic androgenic steroid (AAS). Its detection and quantification in biological matrices such as urine and plasma are crucial for various applications, including clinical toxicology, forensic analysis, and anti-doping control in sports. These application notes provide detailed protocols for the sensitive and selective quantification of ethylestrenol and its primary metabolites using modern analytical techniques. The methodologies described are intended for researchers, scientists, and professionals in drug development and testing.

Principle

The quantitative analysis of ethylestrenol in biological samples typically involves a multi-step process:

-

Sample Preparation: Liberation of conjugated metabolites through enzymatic hydrolysis, followed by extraction and purification of the analytes from the complex biological matrix.

-

Chromatographic Separation: Separation of ethylestrenol and its metabolites from endogenous interferences using Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Mass Spectrometric Detection: Sensitive and specific detection and quantification using Tandem Mass Spectrometry (MS/MS).

Experimental Protocols

Protocol 1: Quantitative Analysis of Ethylestrenol in Human Urine using LC-MS/MS

This protocol details the quantification of ethylestrenol and its major metabolite, norethandrolone, in urine samples.

1. Materials and Reagents

-

Ethylestrenol and Norethandrolone reference standards

-

Methyltestosterone (Internal Standard, IS)

-

Ammonium acetate buffer (0.1 M, pH 5.3)[2]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Urine samples

2. Sample Preparation: Enzymatic Hydrolysis and SPE

-

Pipette 2.0 mL of urine into a glass tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 ng/µL methyltestosterone).[3]

-

Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 5.3).[2]

-

Add 50 µL of β-glucuronidase enzyme solution.[2]

-

Vortex the mixture and incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.[4]

-

Allow the sample to cool to room temperature.

-

Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[3]

3. LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[2][5]

-

Detection: Multiple Reaction Monitoring (MRM).

4. Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Protocol 2: Screening of Ethylestrenol in Urine using GC-MS

This protocol is suitable for broader screening of anabolic steroids, including ethylestrenol.

1. Materials and Reagents

-

Reagents for sample preparation as in Protocol 1.

-

Diethyl ether or tert-butyl methyl ether (MTBE).[1]

-

Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like NH₄I and ethanethiol.[4]

2. Sample Preparation: LLE and Derivatization

-

Perform enzymatic hydrolysis as described in Protocol 1 (Steps 1-6).

-

Adjust the pH of the hydrolyzed sample to 9.6 with a suitable buffer.

-

Add 5 mL of diethyl ether or MTBE and vortex for 10 minutes for liquid-liquid extraction.[1][4]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

To the dry residue, add 100 µL of the derivatizing agent (MSTFA/NH₄I/ethanethiol).[4]

-

Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.[4]

-

The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

-

GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.[6]

-

Injection Mode: Splitless.

-

Oven Program: Start at 150°C, ramp to 250°C at 20°C/min, then ramp to 310°C at 10°C/min and hold for 2 minutes.

-

Mass Spectrometer: Single or triple quadrupole mass spectrometer.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for screening or Selected Ion Monitoring (SIM)/MRM for targeted analysis.

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Ethylestrenol | Norethandrolone |

| Retention Time (min) | 6.8 | 6.2 |

| MRM Transition (m/z) | Precursor > Product 1, Product 2 | Precursor > Product 1, Product 2 |

| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |

| Limit of Detection (LOD, ng/mL) | 0.1 | 0.1 |

| Limit of Quantification (LOQ, ng/mL) | 0.5 | 0.5 |

| Extraction Recovery (%) | 85 - 95% | 82 - 92% |

| Matrix Effect (%) | 5 - 15% | 7 - 18% |

| Intra-day Precision (%RSD) | < 5% | < 6% |

| Inter-day Precision (%RSD) | < 8% | < 9% |

(Note: MRM transition values are instrument-dependent and require optimization. The values presented are typical performance characteristics.)

Table 2: GC-MS Method Performance Characteristics

| Parameter | Ethylestrenol (TMS-derivative) | Norethandrolone (TMS-derivative) |

| Retention Time (min) | ~12.5 | ~11.9 |

| Characteristic Ions (m/z) | Ion 1, Ion 2, Ion 3 | Ion 1, Ion 2, Ion 3 |

| Limit of Detection (LOD, ng/mL) | 1 - 2[3] | 1 - 2 |

| Extraction Recovery (%) | 80 - 90% | 78 - 88% |

(Note: Characteristic ions depend on the derivatization and fragmentation pattern. The values presented are typical performance characteristics.)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound (Ethylestrenol) in a urine sample using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of Ethylestrenol.

Signaling Pathway

Ethylestrenol, like other anabolic steroids, is believed to exert its primary effects through the classical steroid hormone signaling pathway. It binds to the androgen receptor, leading to the regulation of gene expression.

Caption: General signaling pathway for Ethylestrenol.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Silabolin (Ethylestrenol)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Silabolin (active ingredient: Ethylestrenol) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of anabolic steroids and has been adapted to provide a robust and reliable assay for ethylestrenol.

Introduction

Ethylestrenol is a synthetic anabolic steroid that is used in veterinary and, historically, in human medicine. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing ethylestrenol, as well as for pharmacokinetic and metabolism studies. This application note describes a reversed-phase HPLC (RP-HPLC) method that is suitable for the determination of ethylestrenol in a variety of sample matrices.

The described methodology utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, which is a common and effective approach for the separation of steroids.[1][2][3] Detection is performed using a UV detector, providing adequate sensitivity for routine analysis.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis of ethylestrenol.

Materials and Reagents

-

Ethylestrenol reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18 MΩ·cm)

-

Methanol (HPLC grade)

-

This compound tablets or formulation for analysis

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethylestrenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) to ensure homogeneity.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of ethylestrenol and transfer it to a suitable volumetric flask (e.g., 50 mL).

-

Add approximately 70% of the flask volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be necessary to bring the concentration of ethylestrenol within the range of the calibration curve.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of ethylestrenol:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | Approximately 10 minutes |

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for ethylestrenol. These values are based on typical performance characteristics for HPLC analysis of similar steroid compounds and should be verified during method validation.[1][2][3]

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n=6) |

Table 2: Method Validation Parameters

| Parameter | Expected Range/Value |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (% RSD) | ≤ 2.0 % |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

While there are no signaling pathways directly involved in the chemical analysis itself, a logical relationship diagram can illustrate the principles of chromatographic separation in this method.

References

Application Note: Detection of Silabolin by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the detection and identification of Silabolin, an anabolic androgenic steroid, using gas chromatography-mass spectrometry (GC-MS). This compound is chemically identified as the trimethylsilyl ether of 17alpha-methyl nandrolone. The methodology provided herein outlines sample preparation, instrumental parameters for GC-MS analysis, and expected mass spectral data. This guide is intended for use in research, drug development, and forensic applications.

Introduction

This compound is an anabolic steroid known to be a derivative of nandrolone. Specifically, it is the trimethylsilyl (TMS) ether of 17alpha-methyl nandrolone. Due to its potential for abuse in sports and its classification as a controlled substance in many jurisdictions, robust and reliable analytical methods for its detection are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the identification of such compounds, often following a derivatization step to enhance volatility. However, as this compound is already a TMS ether, it is amenable to direct GC-MS analysis, though further derivatization of other functional groups may be considered in metabolic studies. This protocol provides a standard operating procedure for the screening and identification of this compound in prepared samples.

Experimental Protocol

Sample Preparation

Given that this compound is the trimethylsilyl ether of 17alpha-methyl nandrolone, it is already derivatized for GC-MS analysis. The following protocol assumes the sample is in a solution or has been extracted into a suitable solvent.

a. Reagents and Materials:

-

Hexane (or other suitable organic solvent), HPLC grade

-

Anhydrous Sodium Sulfate

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

b. Procedure:

-

Extraction (if necessary): For samples in complex matrices (e.g., biological fluids, supplements), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte. A typical LLE would involve extracting the sample with a non-polar solvent like hexane.

-

Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired concentration.

-

Reconstitution: Reconstitute the dried extract in a small volume of hexane or other appropriate solvent for GC-MS analysis.

-

Transfer: Transfer the final sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp 1: 15 °C/min to 250 °C

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 50-550 amu

Data Presentation

The following table summarizes the expected quantitative data for the detection of this compound (as the TMS ether of 17alpha-methyl nandrolone). The mass-to-charge ratios are predicted based on the known fragmentation patterns of TMS-derivatized 17-alpha-methyl steroids. The retention time is an estimate and should be confirmed with a certified reference standard.

| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Base Peak (m/z) | Key Diagnostic Ions (m/z) |

| This compound (17alpha-methyl nandrolone TMS ether) | ~15 - 20 | 360.6 | 143 | 360 (M+), 345, 270, 143 |

Mandatory Visualization

Caption: Experimental workflow for this compound detection.

Application Notes and Protocols for Administering Silabolin (Ethylestrenol) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Silabolin (ethylestrenol), a synthetic anabolic-androgenic steroid (AAS), in preclinical animal studies. The protocols outlined below are intended to serve as a foundational framework for investigating the anabolic effects of ethylestrenol on skeletal muscle and other tissues. Adherence to strict ethical guidelines for animal research is paramount.

Overview of this compound (Ethylestrenol)

This compound, with the active compound ethylestrenol, is a derivative of 19-nortestosterone. It is characterized by its anabolic properties, promoting protein synthesis and muscle growth, with reduced androgenic effects compared to testosterone.[1] Ethylestrenol acts as an agonist of the androgen receptor (AR) and is considered a prodrug of norethandrolone.[2] It possesses strong anabolic and progestogenic activity.[2] Understanding its mechanism of action is crucial for designing relevant in vivo studies.

Data Presentation: Dosage and Administration

Quantitative data on the administration of this compound for research purposes are scarce. The following tables provide suggested dosage ranges and administration parameters extrapolated from studies on other anabolic steroids, such as nandrolone and metandienone, in rodent models. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and research question.

Table 1: Suggested Dosage Ranges for Anabolic Studies in Rodents

| Animal Model | Administration Route | Dosage Range (mg/kg body weight) | Frequency | Vehicle |

| Rat | Intramuscular (IM) | 1 - 5 | Once weekly | Sterile oil (e.g., sesame oil, peanut oil) |

| Rat | Subcutaneous (SC) | 2 - 10 | Daily or every other day | Sterile oil or aqueous suspension |

| Rat | Oral Gavage (PO) | 5 - 20 | Daily | Aqueous suspension with a suspending agent (e.g., carboxymethylcellulose) |

| Mouse | Intramuscular (IM) | 1 - 5 | Once weekly | Sterile oil (e.g., sesame oil, peanut oil) |

| Mouse | Subcutaneous (SC) | 2 - 10 | Daily or every other day | Sterile oil or aqueous suspension |

| Mouse | Oral Gavage (PO) | 5 - 20 | Daily | Aqueous suspension with a suspending agent (e.g., carboxymethylcellulose) |

Table 2: Key Experimental Parameters

| Parameter | Description | Recommended Value/Range |

| Study Duration | Length of the treatment period to observe significant anabolic effects. | 4 - 8 weeks |

| Animal Strain | Commonly used rodent strains for muscle biology studies. | Sprague-Dawley or Wistar rats; C57BL/6 mice |

| Age of Animals | Age at the start of the experiment to ensure muscular maturity. | 8 - 10 weeks |

| Housing Conditions | Standardized environmental conditions to minimize stress. | 12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water |

| Ethical Considerations | Adherence to guidelines for the humane treatment of laboratory animals. | Approval from the Institutional Animal Care and Use Committee (IACUC) is mandatory. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in animal studies.

3.1.1. For Intramuscular or Subcutaneous Injection (Oil-based)

-

Materials:

-

Ethylestrenol powder

-

Sterile sesame oil or peanut oil

-

Sterile glass vials

-

Syringe filters (0.22 µm)

-

Sterile syringes and needles

-

-

Procedure:

-

Aseptically weigh the required amount of ethylestrenol powder.

-

In a sterile vial, dissolve the powder in the sterile oil to achieve the desired concentration.

-

Gently warm the mixture (to approximately 40°C) and vortex until the powder is completely dissolved.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution at room temperature, protected from light.

-

3.1.2. For Oral Gavage (Aqueous Suspension)

-

Materials:

-

Ethylestrenol powder

-

0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

-

Mortar and pestle or homogenizer

-

Sterile tubes

-

-

Procedure:

-

Weigh the required amount of ethylestrenol powder.

-

Levigate the powder with a small amount of the CMC solution to form a smooth paste.

-

Gradually add the remaining CMC solution while continuously mixing to create a uniform suspension.

-

Store the suspension at 4°C and shake well before each administration.

-

3.2.1. Intramuscular (IM) Injection

-

Procedure:

-

Restrain the animal securely.

-

Identify the injection site in the quadriceps or gluteal muscle.

-

Swab the area with 70% ethanol.

-

Insert a sterile needle (25-27 gauge) deep into the muscle belly.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the this compound solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

3.2.2. Subcutaneous (SC) Injection

-

Procedure:

-

Restrain the animal.

-

Lift a fold of skin in the dorsal neck or flank region.

-

Insert a sterile needle (25-27 gauge) into the base of the skin tent.

-

Aspirate to check for blood.

-

Inject the solution into the subcutaneous space.

-

Withdraw the needle and gently massage the area to disperse the solution.

-

3.2.3. Oral Gavage (PO)

-

Procedure:

-

Gently restrain the animal.

-

Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate gavage needle length.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the this compound suspension slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress.

-

3.3.1. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

-

Procedure:

-

At the end of the study, euthanize the animals and carefully dissect the target muscles (e.g., gastrocnemius, tibialis anterior).

-

Mount the muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

-

Cut 10 µm thick cross-sections using a cryostat.

-

Stain the sections with Hematoxylin and Eosin (H&E) or an antibody against laminin to delineate the muscle fibers.

-

Capture images of the stained sections using a microscope.

-

Quantify the CSA of individual muscle fibers using image analysis software (e.g., ImageJ).

-

3.3.2. Western Blot Analysis of Anabolic Signaling Proteins

-

Procedure:

-